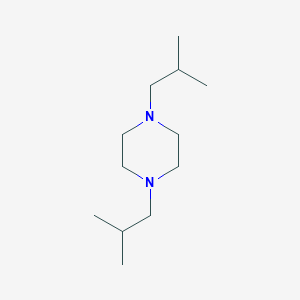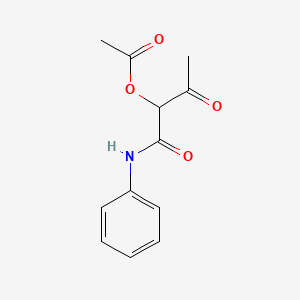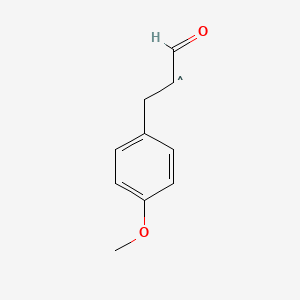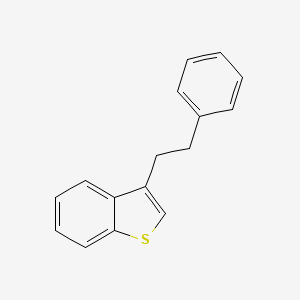
3-(2-Phenylethyl)-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a phenylethyl group attached to the third position of the benzothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-1-benzothiophene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzothiophene with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another approach involves the palladium-catalyzed cross-coupling reaction between benzothiophene and phenylethyl bromide. This method utilizes palladium acetate as the catalyst and a phosphine ligand to facilitate the coupling reaction. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and requires a base such as potassium carbonate to neutralize the generated hydrogen bromide.
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Phenylethyl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring of the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Phenylethyl)-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylethyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites of target proteins, influencing biochemical pathways and cellular processes. Detailed studies on its interaction with specific molecular targets are necessary to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
3-(2-Phenylethyl)-1-benzothiophene can be compared with other benzothiophene derivatives and phenylethyl-substituted compounds. Similar compounds include:
Benzothiophene: The parent compound without the phenylethyl group.
2-Phenylethylamine: A simple phenylethyl-substituted amine.
1-Benzothiophene-2-carboxylic acid: A benzothiophene derivative with a carboxyl group.
Propiedades
Número CAS |
114838-46-9 |
|---|---|
Fórmula molecular |
C16H14S |
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
3-(2-phenylethyl)-1-benzothiophene |
InChI |
InChI=1S/C16H14S/c1-2-6-13(7-3-1)10-11-14-12-17-16-9-5-4-8-15(14)16/h1-9,12H,10-11H2 |
Clave InChI |
XWRUHVYFDVKKGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CSC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)

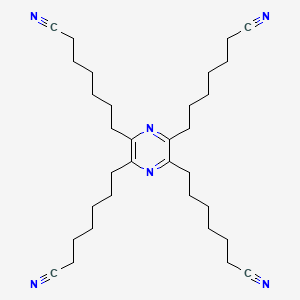
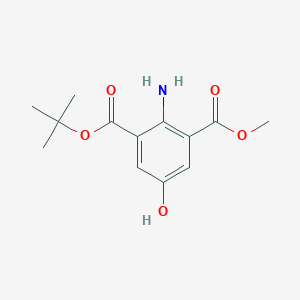
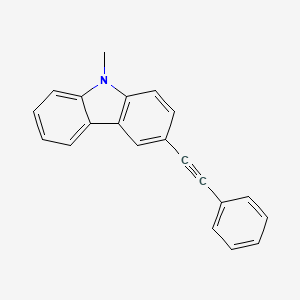

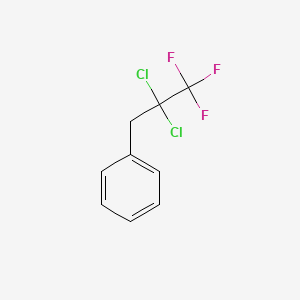
![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)
![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
